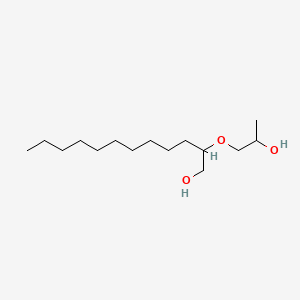![molecular formula C31H29N3O3 B14239290 Butyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate CAS No. 415900-75-3](/img/structure/B14239290.png)
Butyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate typically involves a multi-step process:
Formation of the diazenyl intermediate: This step involves the reaction of 4-aminobenzoic acid with nitrous acid to form the diazonium salt, which is then coupled with 4-(2-(9H-carbazol-9-yl)ethoxy)aniline to form the diazenyl intermediate.
Esterification: The diazenyl intermediate is then esterified with butanol in the presence of a catalyst such as sulfuric acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the diazenyl group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Butyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of Butyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate involves its interaction with molecular targets through its diazenyl group and aromatic rings. The compound can participate in electron transfer processes, making it useful in electronic applications. In biological systems, it can interact with cellular components, potentially leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Butyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate: Unique due to its specific structural features and properties.
4-(9H-Carbazol-9-yl)phenylboronic acid: Similar in structure but differs in functional groups and applications.
2-(9H-Carbazol-9-yl)ethyl acrylate: Another compound with a carbazole moiety, used in different applications.
Uniqueness
This compound is unique due to its combination of a diazenyl group and a carbazole moiety, which imparts specific electronic and photophysical properties. This makes it particularly valuable in materials science and organic electronics.
Propiedades
Número CAS |
415900-75-3 |
|---|---|
Fórmula molecular |
C31H29N3O3 |
Peso molecular |
491.6 g/mol |
Nombre IUPAC |
butyl 4-[[4-(2-carbazol-9-ylethoxy)phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C31H29N3O3/c1-2-3-21-37-31(35)23-12-14-24(15-13-23)32-33-25-16-18-26(19-17-25)36-22-20-34-29-10-6-4-8-27(29)28-9-5-7-11-30(28)34/h4-19H,2-3,20-22H2,1H3 |
Clave InChI |
NUTKWYHZHHVAHN-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCN3C4=CC=CC=C4C5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


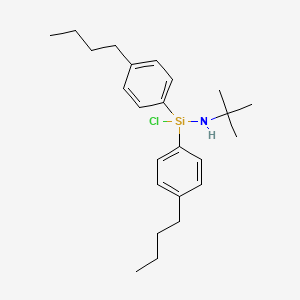

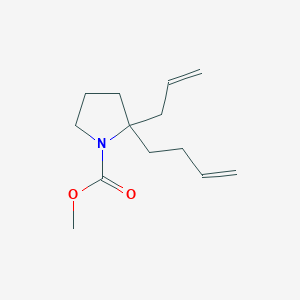
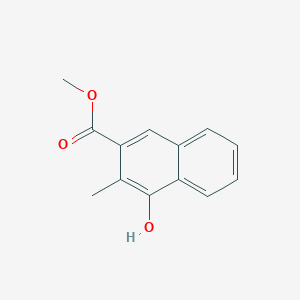
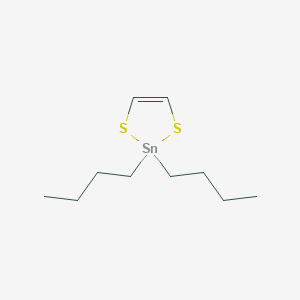
![4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B14239250.png)
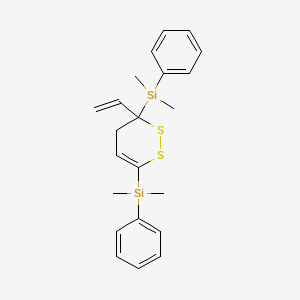
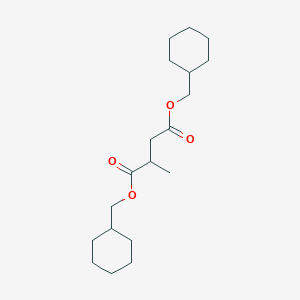
![(2S)-2-[(4-phenylphenoxy)methyl]oxirane](/img/structure/B14239259.png)
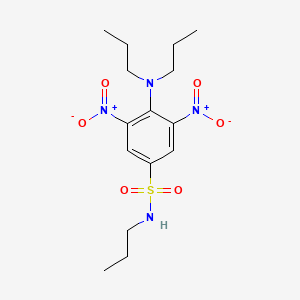
![N-(4-{2-Ethyl-4-[3-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239265.png)
![Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester](/img/structure/B14239273.png)

